1-(3-Fluoro-4-methylphenyl)pentan-1-one
Description
1-(3-Fluoro-4-methylphenyl)pentan-1-one is a synthetic cathinone derivative characterized by a pentan-1-one backbone substituted with a 3-fluoro-4-methylphenyl group. This structural motif places it within the broader class of α-aminoketones, which are known for their psychoactive properties and structural diversity. The compound’s fluorine and methyl substituents on the phenyl ring influence its electronic, steric, and lipophilic properties, which may modulate its pharmacological activity and metabolic stability .
Properties
IUPAC Name |
1-(3-fluoro-4-methylphenyl)pentan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FO/c1-3-4-5-12(14)10-7-6-9(2)11(13)8-10/h6-8H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVJLXQFPBYBNQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)C1=CC(=C(C=C1)C)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(3-Fluoro-4-methylphenyl)pentan-1-one typically involves the reaction of 3-fluoro-4-methylbenzaldehyde with a suitable ketone precursor under specific conditions. One common method involves the use of a Grignard reagent, such as phenylmagnesium bromide, followed by oxidation to form the desired ketone. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1-(3-Fluoro-4-methylphenyl)pentan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Scientific Research Applications
Chemistry: It is used as a reference standard in analytical chemistry for the identification and quantification of similar compounds.
Biology: The compound’s effects on biological systems are studied to understand its pharmacological properties and potential therapeutic uses.
Medicine: Research is conducted to explore its potential as a treatment for certain medical conditions, although its psychoactive properties may limit its use.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-(3-Fluoro-4-methylphenyl)pentan-1-one involves its interaction with monoamine transporters in the brain. It acts as a potent inhibitor of dopamine, norepinephrine, and serotonin reuptake, leading to increased levels of these neurotransmitters in the synaptic cleft. This results in enhanced stimulation and mood-altering effects. The compound’s molecular targets include the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT) .
Comparison with Similar Compounds
Key Observations :
- Substituent Position: The 3-fluoro-4-methyl configuration in the target compound is distinct from para-substituted analogs like 4-FPD (4-fluoro) and 4-MEAP (4-methyl).
- Functional Groups : Unlike α-PVP and MDPV, which feature a pyrrolidinyl group (linked to dopamine reuptake inhibition ), the target compound lacks this moiety, suggesting differences in mechanism of action.
Physicochemical Properties
- Solubility : Fluorine’s electronegativity may improve water solubility relative to methyl-substituted compounds like 4-MEAP . However, this is speculative without direct data.
- Crystallinity : Structural analogs such as 4-FPD and 4-MEAP form hydrochloride salts, which are crystalline and amenable to X-ray diffraction analysis . The target compound may exhibit similar behavior.
Pharmacological Activity
- Mechanism: Pyrovalerone derivatives (e.g., α-PVP, MDPV) act as norepinephrine-dopamine reuptake inhibitors (NDRIs) due to their pyrrolidinyl groups . The absence of this group in this compound suggests it may instead act as a monoamine releasing agent, akin to N-ethylpentylone .
Analytical and Forensic Considerations
- Detection: Substituted cathinones are challenging to identify due to structural diversity and lack of reference standards . Techniques like GC-MS and NMR, validated for analogs (e.g., 4-FPD ), are likely applicable.
Biological Activity
1-(3-Fluoro-4-methylphenyl)pentan-1-one, a synthetic compound belonging to the cathinone class, has garnered attention for its potential biological activity. This article explores its pharmacological properties, mechanisms of action, and implications in therapeutic contexts based on existing research.
Chemical Structure and Properties
The compound's structure features a pentanone backbone with a 3-fluoro-4-methylphenyl substituent. This configuration is crucial for its interaction with biological targets. The presence of the fluorine atom and the methyl group enhances lipophilicity, which may influence its binding affinity to various receptors and enzymes.
Research indicates that this compound interacts with neurotransmitter systems, particularly those involving dopamine and norepinephrine. Similar compounds have demonstrated effects on monoamine reuptake inhibition, leading to increased levels of these neurotransmitters in the synaptic cleft. This mechanism is analogous to that of traditional stimulants like amphetamines.
Table 1: Comparison of Biological Activity with Related Compounds
| Compound Name | Mechanism of Action | Biological Effects |
|---|---|---|
| This compound | Monoamine reuptake inhibition | Stimulant effects, potential euphoria |
| α-PVP | Dopamine reuptake inhibition | Stimulant effects, increased alertness |
| MDPV | Norepinephrine and dopamine reuptake inhibition | High potency stimulant |
Pharmacological Studies
Studies have shown that this compound exhibits stimulant properties similar to other cathinones. Its effects include increased locomotor activity and potential euphoric sensations. However, the exact pharmacodynamics remain under investigation.
Case Studies
Recent reports have highlighted the emergence of this compound in recreational drug use, often associated with severe adverse effects. In one case study, an individual exhibited symptoms consistent with stimulant overdose after consumption of a product containing this compound. Toxicological analysis revealed elevated levels of the substance in biological samples, indicating its potency and potential for abuse .
Toxicity and Safety Profile
While the therapeutic potential is notable, concerns regarding toxicity are paramount. Reports suggest that misuse can lead to serious health consequences, including cardiovascular complications and neurological disturbances. The safety profile is still unclear due to limited clinical data.
Future Directions in Research
Ongoing research aims to elucidate the specific interactions of this compound with biological targets. Investigations into its role as a potential therapeutic agent or its implications in drug abuse are critical. The development of selective inhibitors targeting its mechanism may open avenues for treating conditions related to neurotransmitter dysregulation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
